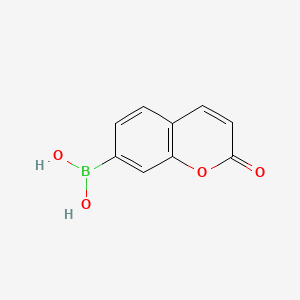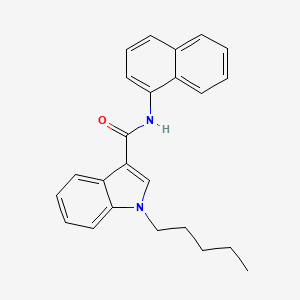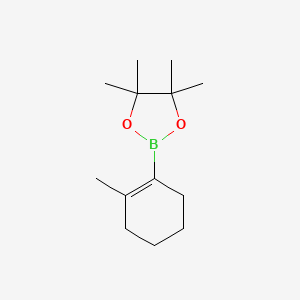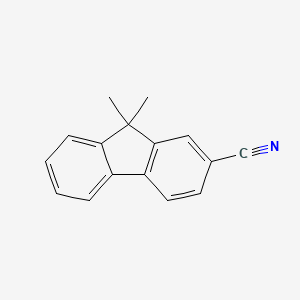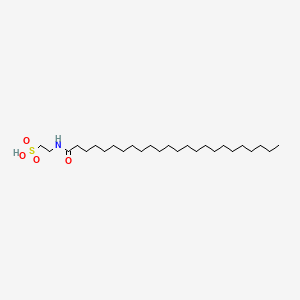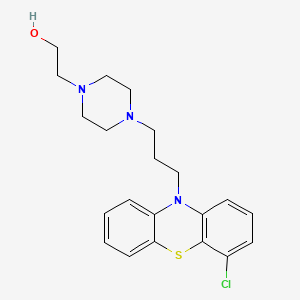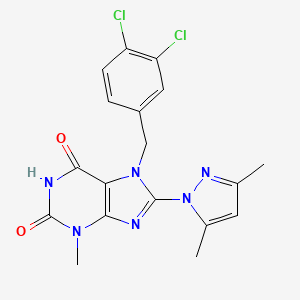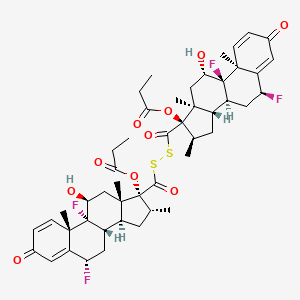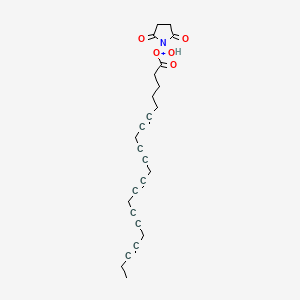
(1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate is a complex organic compound that features a pyrrolidinone ring and a long alkyne chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate can be achieved through a multi-step process:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amino acid derivative under acidic or basic conditions.
Attachment of the Alkyne Chain: The long alkyne chain can be introduced via a coupling reaction, such as the Sonogashira coupling, using a terminal alkyne and an appropriate halide derivative.
Final Assembly: The final step involves the esterification of the pyrrolidinone ring with the alkyne chain under mild conditions, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate can undergo various chemical reactions, including:
Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne chain can be reduced to alkanes or alkenes using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Ammonia (NH3) or amines under mild heating.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides or other esters.
科学的研究の応用
Chemistry
In chemistry, (1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound could be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical research.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties may impart desirable characteristics to these materials, such as increased strength or flexibility.
作用機序
The mechanism of action of (1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate would depend on its specific application. In general, its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
(1-hydroxy-2,5-dioxopyrrolidin-1-yl) hexadeca-6,9,12-triyne: A similar compound with a shorter alkyne chain.
(1-hydroxy-2,5-dioxopyrrolidin-1-yl) octadeca-6,9,12,15-tetrayne: A similar compound with a slightly shorter alkyne chain.
Uniqueness
(1-hydroxy-2,5-dioxopyrrolidin-1-ium-1-yl) henicosa-6,9,12,15,18-pentaynoate is unique due to its long alkyne chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where extended conjugation or specific molecular interactions are desired.
特性
CAS番号 |
1797984-13-4 |
|---|---|
分子式 |
C25H25NO4 |
分子量 |
403.478 |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C25H25NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h2,5,8,11,14,17-22H2,1H3 |
InChIキー |
ZVGVRAMLNXQJCQ-UHFFFAOYSA-N |
SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


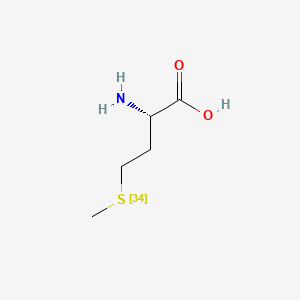
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
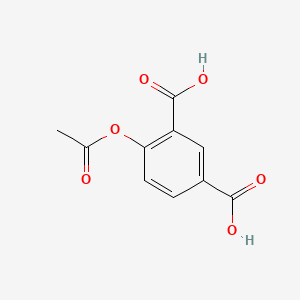

![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
